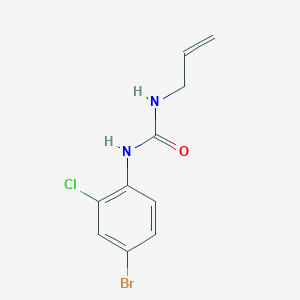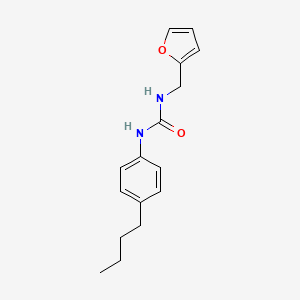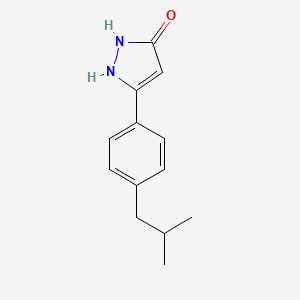![molecular formula C21H17Cl2N3O4 B5288081 ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate](/img/structure/B5288081.png)
ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is a complex organic compound featuring a benzimidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate typically involves multiple stepsThe final step involves the esterification of the phenoxy group with ethyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-indol-2-yl)ethenyl]phenoxy}acetate
- Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)ethenyl]phenoxy}acetate
Uniqueness
Ethyl {2,6-dichloro-4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetate is unique due to its specific combination of functional groups and the presence of the benzimidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-3-29-19(27)11-30-20-15(22)7-12(8-16(20)23)6-13(10-24)21-25-17-5-4-14(28-2)9-18(17)26-21/h4-9H,3,11H2,1-2H3,(H,25,26)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMDIKAOBFNKU-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 5-(dimethylcarbamoyl)-2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B5288003.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5288011.png)
![2,8-dimethyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5288018.png)
![2,5-dimethoxy-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5288023.png)
![N-(3-{[(3-propoxyphenyl)carbonyl]amino}propyl)pyridine-2-carboxamide](/img/structure/B5288028.png)

![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzoyl)-3-piperidinecarboxylic acid](/img/structure/B5288040.png)


![1-(2,2-dimethoxyethyl)-4-[(methylthio)acetyl]piperazine](/img/structure/B5288061.png)
![N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5288068.png)
![1-(1H-imidazol-2-ylmethyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5288070.png)
![3-{[2-(Methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5288085.png)
![N-[2-[1-cyano-2-(3-phenoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5288093.png)
